molecular formula C18H19N3OS B2609906 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 868230-94-8

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2609906
CAS No.: 868230-94-8
M. Wt: 325.43
InChI Key: QJGLAZRORRRNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a benzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 4,7-dimethyl-2-aminobenzenethiol and a suitable aldehyde under acidic conditions.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with 4-(dimethylamino)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its fluorescent properties.

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Fluorescent Probes: Utilized in bioimaging to label and visualize cellular components due to its strong fluorescence.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide depends on its application:

    Fluorescent Probes: The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for visualization of biological structures.

    Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)-N-(benzo[d]thiazol-2-yl)benzamide: Lacks the additional methyl groups on the benzo[d]thiazole ring.

    4-(dimethylamino)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide: Contains only one methyl group on the benzo[d]thiazole ring.

Uniqueness

4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of two methyl groups on the benzo[d]thiazole ring, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in organic electronics and bioimaging.

Properties

IUPAC Name

4-(dimethylamino)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-5-6-12(2)16-15(11)19-18(23-16)20-17(22)13-7-9-14(10-8-13)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGLAZRORRRNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.